molecular formula C16H26O6 B3350024 MMA nBA MAA CAS No. 25035-69-2

MMA nBA MAA

Cat. No.: B3350024
CAS No.: 25035-69-2
M. Wt: 314.37 g/mol
InChI Key: DNBZRBSJOJZJKV-UHFFFAOYSA-N
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Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2.C5H8O2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3(2)4(5)6/h4H,2-3,5-6H2,1H3;1H2,2-3H3;1H2,2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBZRBSJOJZJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25035-69-2, 121462-82-6
Details Compound: 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate, graft
Record name Butyl acrylate-methacrylic acid-methyl methacrylate copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25035-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate, graft
Record name 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121462-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate
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CAS No.

25035-69-2
Record name 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A reaction container equipped with a stirrer, a reflux condenser, a thermometer and a nitrogen inlet pipe was charged with propylene glycol monomethyl ether acetate (PMA) as a solvent and azobisisobutyronitrile as a polymerization initiator. A solution containing methyl methacrylate (MMA), n-butyl acrylate (nBA) and methacrylic acid (MAA) was added dropwise to the reaction container under a nitrogen gas atmosphere to conduct a radical polymerization reaction with heating, thereby obtaining an MMA-nBA-MAA type resin 1. After completion of the reaction, PMA was removed by heating and drying under reduced pressure to obtain a resin 1 as solids. This resin 1 was neutralized with an aqueous solution of potassium hydroxide to obtain an aqueous solution having a solid content concentration of 20% by mass. Incidentally, the resin 1 was in a state dissolved in the aqueous solution, and so the 50% cumulative volume average particle size (D50) of the resin 1 could not be measured. The weight average molecular weight of the resin 1 in terms of polystyrene was 12,000. The glass transition temperature of the resin 1 was 80° C. The acid value of the resin 1 as measured by a neutralization titration method was 60 mg KOH/g.
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Synthesis routes and methods II

Procedure details

Into a 1 l four-necked flask, 10.0 g of methacrylic acid, 15.0 g of n-butyl acrylate, 25.0 g of methyl methacrylate, 10.0 g of 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile), 5.0 g of n-dodecylmercaptan and 500 ml of dioxane were charged, dissolved and stirred. Then, stirring was continued under a nitrogen stream at 70° C. for 6 hours. The reaction solution was put into n-hexane to precipitate the resin. Purification was repeated with tetrahydrofuran/n-hexane, and then vacuum drying was conducted at 40° C. to obtain a resin powder. The obtained amount was 40.0 g. The weight average molecular weight as measured by GPC was 4,000 as calculated as polystyrene; the glass transition temperature (Tg) was 65° C.; and the acid value calculated after titration by means of a potentiometer was 130. 25 g of a methacrylic acid/n-butyl acrylate/methyl methacrylate copolymer thus obtained, 4.5 g of a melamine-type heat-curing agent (CYMEL (trademark) 303, manufactured by Mitsui Cyanamid) and 75 g of diethylene glycol dimethyl ether were mixed and dissolved, followed by filtration with a 0.2 μm filter to obtain a planarizing material solution.
Quantity
10 g
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15 g
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25 g
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10 g
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5 g
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500 mL
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polystyrene
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Synthesis routes and methods III

Procedure details

Into a 1 l four-necked flask, 8.0 g of acrylic acid, 13.5 g of n-butyl acrylate, 28.5 g of methyl methacrylate, 10.0 g of 2,2'-azobisisobutylonitrile (AIBN), 5.0 g of n-dodecylmercaptan and 500 ml of dioxane were charged, dissolved and stirred. Then, stirring was continued under a nitrogen stream at 70° C. for 6 hours. The reaction solution was put into n-hexane to precipitate the resin. Purification with tetrahydrofuran/n-hexane was repeated, followed by vacuum drying at 40° C. to obtain a resin powder. The obtained amount was 43.0 g. The weight average molecular weight as measured by GPC was 15,000 as calculated as polystyrene; the glass transition temperature (Tg) was 53° C.; and the acid value calculated after titration by means of a potentiometer was 60. 25 g of a methacrylic acid/n-butyl acrylate/methyl methacrylate copolymer thus obtained, 4.5 g of a melamine-type heat-curing agent (hexamethoxymethylolmelamine, CYMEL (trademark) 303, manufactured by Mitsui Cyanamid) and 75 g of diethylene glycol dimethyl ether were mixed and dissolved, followed by filtration with a 0.2 μm filter to obtain a planarizing material solution.
Quantity
8 g
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13.5 g
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28.5 g
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[Compound]
Name
2,2'-azobisisobutylonitrile
Quantity
10 g
Type
reactant
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Quantity
5 g
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reactant
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500 mL
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solvent
Reaction Step One
[Compound]
Name
polystyrene
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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MMA nBA MAA
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MMA nBA MAA

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